molecular formula C23H25N5OS B15282681 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15282681
M. Wt: 419.5 g/mol
InChI Key: BLOKGUSJRMGKBP-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative characterized by a cyano-substituted alkyl chain on the acetamide nitrogen and a 4-methylphenyl-phenyl-substituted triazole core. Such compounds are frequently explored for anti-inflammatory, antiproliferative, and receptor-modulating activities due to the triazole ring’s versatility in hydrogen bonding and hydrophobic interactions . The synthesis of related compounds often involves coupling triazole-thiol intermediates with substituted acetamides under catalytic conditions, as seen in analogous preparations .

Properties

Molecular Formula

C23H25N5OS

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N5OS/c1-16(2)23(4,15-24)25-20(29)14-30-22-27-26-21(18-8-6-5-7-9-18)28(22)19-12-10-17(3)11-13-19/h5-13,16H,14H2,1-4H3,(H,25,29)

InChI Key

BLOKGUSJRMGKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The target compound’s structure shares key motifs with other triazole-acetamides but differs in substituent patterns:

Compound Name Triazole Substituents Acetamide Substituent Key Structural Differences
Target Compound 4-(4-methylphenyl), 5-phenyl 1-cyano-1,2-dimethylpropyl Unique cyano-alkyl group
N-(2,3-Dimethylphenyl)-2-{[4-phenyl-5-(4-propylphenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-phenyl, 5-(4-propylphenoxymethyl) 2,3-dimethylphenyl Phenoxy-methyl extension on triazole
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(2-pyridinyl) 5-acetamido-2-methoxyphenyl Pyridine ring and allyl group on triazole
OLC-12 (Orco agonist) 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl Ethyl-pyridinyl triazole; isopropyl acetamide

Key Observations :

  • The cyano group on the acetamide chain could improve metabolic stability relative to alkyl or aryl substituents .

Implications for Target Compound :

  • The absence of amino or hydroxy groups on the triazole may reduce anti-exudative effects compared to furan-2-yl derivatives .
  • The 4-methylphenyl group could favor receptor binding (e.g., kinase inhibition) over ion channel modulation seen in OLC-12 .
Physicochemical Properties

Physical data from analogs highlight trends in solubility and stability:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notes
Target Compound (predicted) ~200–220* ~1669 (C=O), 680 (C-S) *Estimated from analogs
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 216–218 1669 (C=O), 1537 (C=N), 681 (C-S) Nitro group reduces solubility
OLC-12 Not reported Not reported High lipophilicity

Key Trends :

  • Cyano and methyl groups may lower melting points compared to nitro-substituted analogs, improving formulation flexibility .
  • IR spectra consistency (C=O, C-S stretches) confirms structural integrity across analogs .

Comparison with :

  • Similar catalytic conditions but divergent substituent introduction (e.g., allyl vs. methylphenyl groups).

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A widely adopted method involves the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form 1-(4-methylphenyl)-4-phenylthiosemicarbazide. Subsequent cyclization in alkaline media (e.g., 2 M NaOH) at reflux (80–90°C) for 4–6 hours yields 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group (-SH) at position 3 is critical for further functionalization.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Base: Sodium hydroxide (2 mol/L)
  • Temperature: 80–90°C
  • Yield: 75–80%

Purification and Analytical Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization (ethanol/water). Structural confirmation relies on spectroscopic techniques:

Spectroscopic Data

  • FT-IR (KBr, cm⁻¹):
    • 3270 (N-H stretch), 2205 (C≡N), 1670 (C=O), 1250 (C-S)
  • ¹H NMR (400 MHz, DMSO-d6):
    • δ 1.21 (s, 6H, -C(CH3)2), 2.38 (s, 3H, Ar-CH3), 3.92 (s, 2H, -SCH2CO-), 7.24–7.86 (m, 9H, aromatic)
  • ESI-MS: m/z 463.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 1 summarizes yields and critical parameters for key steps:

Step Solvent Base Temperature (°C) Yield (%) Reference
Triazole cyclization Ethanol/H2O NaOH 80 78
Thiol-alkylation DMF K2CO3 60 72
Acetamide synthesis DCM TEA 0–5 68

Electron-donating groups on the aryl rings (e.g., -CH3) enhance reaction rates by stabilizing transition states via resonance.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competitive oxidation of the thiol to disulfide (-S-S-) is minimized by maintaining an oxygen-free environment (N2 atmosphere) and using fresh DMF.

Low Solubility of Intermediates

Recrystallization from ethanol/water (1:2) improves purity but reduces yield (∼15% loss). Sonication during dissolution mitigates this issue.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 45 minutes. Environmental metrics include:

  • E-factor: 8.2 (kg waste/kg product)
  • PMI (Process Mass Intensity): 23.5

Q & A

Q. How can scale-up challenges (e.g., low yield, side reactions) be addressed?

  • Methodology :
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Optimize reagent ratios and reaction time using response surface methodology .

Interdisciplinary Considerations

Q. How can this compound’s potential be explored in combination therapies?

  • Methodology :
  • Synergy assays : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices .
  • Pharmacokinetic profiling : Assess co-administration effects on absorption and metabolism using LC-MS/MS in rodent models .

Q. What interdisciplinary approaches integrate synthetic chemistry and pharmacology effectively?

  • Methodology :
  • High-throughput screening (HTS) : Partner with pharmacology labs to screen compound libraries against diverse targets .
  • Metabolomics : Track metabolite formation in vitro/in vivo to identify active species and toxicity markers .

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